GSK-3β Inhibitory Potency: Validated Hit Scaffold vs. Inactive Phenethylamino Analog
The target compound demonstrates validated inhibitory activity against GSK-3β with an IC50 of 20.55 µM, establishing it as a confirmed hit scaffold for kinase inhibitor development [1]. In stark contrast, its closest structural analog, the phenethylamino derivative (BRD7389), is inactive against GSK-3 and instead functions as an RSK family inhibitor with IC50 values of 1.5-2.4 µM , rendering it unsuitable for GSK-3-focused research.
| Evidence Dimension | In vitro GSK-3β inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.55 µM |
| Comparator Or Baseline | BRD7389 (1-phenethylamino analog) shows no GSK-3β inhibition; IC50 (RSK1/2/3) = 1.5/2.4/1.2 µM respectively |
| Quantified Difference | Target compound is an active GSK-3β inhibitor; BRD7389 has zero GSK-3β activity but is a potent RSK inhibitor |
| Conditions | In vitro GSK-3β binding assay (target compound) vs. RSK kinase inhibition panel (BRD7389) |
Why This Matters
For scientists sourcing a naphthoquinoline-dione scaffold for GSK-3-related drug discovery, only the target compound provides the necessary target engagement, whereas purchasing BRD7389 would result in no GSK-3 activity.
- [1] Emmerich, T.D.; Hayes, J.M. In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Pharmaceuticals 2023, 16, 661. View Source
